

Application Notes and Protocols for DP1038 (Intranasal Octreotide Acetate) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | J1038     |           |
| Cat. No.:            | B15583531 | Get Quote |

Disclaimer: Publicly available information on preclinical animal studies of DP1038 is limited. The following application notes and protocols are based on the known pharmacology of octreotide, data from the Phase 1 clinical trial of DP1038, and general principles for conducting animal studies with intranasal drug formulations. The identifier "J1038" did not yield specific results; it is presumed to be a typographical error for "DP1038."

### Introduction

DP1038 is a novel intranasal formulation of octreotide acetate, a synthetic analog of the naturally occurring hormone somatostatin.[1][2] Developed by Dauntless Pharmaceuticals, DP1038 is intended as a non-invasive alternative to injectable octreotide for the treatment of acromegaly and neuroendocrine tumors.[3][4] Octreotide is a potent inhibitor of various hormones, including growth hormone (GH), insulin, and glucagon.[4]

## **Mechanism of Action**

Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5. These receptors are G-protein coupled receptors, and their activation by octreotide initiates a downstream signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP levels ultimately suppresses the synthesis and secretion of various hormones. For instance, in acromegaly, octreotide's action on pituitary SSTR2 receptors inhibits the hypersecretion of GH. In neuroendocrine tumors, it can reduce the secretion of



hormones like serotonin and vasoactive intestinal peptide, thereby alleviating symptoms such as diarrhea and flushing.[4]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of octreotide.

# **Quantitative Data from Human Studies**

No quantitative data from animal studies of DP1038 are publicly available. The following tables summarize the pharmacokinetic parameters of DP1038 from a Phase 1 clinical trial in healthy human volunteers.[1][5]

Table 1: Pharmacokinetic Parameters of Intranasal DP1038 in Healthy Volunteers

| Dose (µg) | Cmax (pg/mL) | Tmax (hr) | AUC (pg*hr/mL) |
|-----------|--------------|-----------|----------------|
| 400       | 1,330        | 0.3       | 2,430          |
| 1,200     | 4,050        | 0.3       | 7,650          |
| 2,000     | 6,290        | 0.3       | 12,300         |

Data adapted from Phase 1 clinical trial results.[5]

Table 2: Comparative Pharmacokinetics of Intranasal DP1038 and Subcutaneous Octreotide



| Formulation                    | Dose (µg) | Cmax (pg/mL) | Tmax (hr) |
|--------------------------------|-----------|--------------|-----------|
| DP1038 (Intranasal)            | 1,200     | 4,050        | 0.3       |
| Sandostatin®<br>(Subcutaneous) | 100       | 5,200        | 0.4       |

Data adapted from Phase 1 clinical trial results.[1][5]

# Generalized Experimental Protocols for Animal Studies of Intranasal Octreotide

The following are generalized protocols that can be adapted for preclinical evaluation of intranasal octreotide formulations like DP1038 in various animal models.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of intranasally administered octreotide.

#### **Animal Models:**

- Rodents: Sprague-Dawley rats or CD-1 mice are commonly used for initial PK screening due to their small size and cost-effectiveness.
- Non-rodents: Beagle dogs or cynomolgus monkeys can provide PK data that is more translatable to humans due to greater physiological similarities.[6]

#### Experimental Protocol (Rat Model):

- Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.
- Dosing:
  - Administer a single intranasal dose of the octreotide formulation using a specialized microsprayer device. The volume should be appropriate for the size of the animal's nasal cavity (typically 10-20 μL per nostril).



- Include a control group receiving subcutaneous injection of octreotide for bioavailability comparison.
- A vehicle control group should also be included.
- Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
- Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify octreotide concentrations in plasma using a validated LC-MS/MS method.
- Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).

Objective: To evaluate the in vivo efficacy of intranasal octreotide in a relevant disease model.

Animal Model (Acromegaly Model):

Use a transgenic mouse model overexpressing growth hormone-releasing hormone (GHRH)
which develops pituitary hyperplasia and elevated GH and IGF-1 levels, mimicking human
acromegaly.

#### Experimental Protocol:

- Model Confirmation: Confirm the disease phenotype by measuring baseline GH and IGF-1 levels.
- Dosing: Administer intranasal octreotide or vehicle control daily for a specified period (e.g., 2-4 weeks).
- Biomarker Analysis: Monitor serum GH and IGF-1 levels weekly.
- Histopathology: At the end of the study, euthanize the animals and perform histopathological analysis of the pituitary gland to assess changes in cell proliferation and morphology.



Objective: To assess the safety and tolerability of the intranasal octreotide formulation.

#### **Animal Models:**

- Rodents (Rat): For short-term (e.g., 14-day) and long-term (e.g., 90-day) repeated dose toxicity studies.
- Non-rodents (Dog): To assess toxicity in a second species.

Experimental Protocol (14-Day Rat Study):

- Dosing: Administer the intranasal formulation daily for 14 days at three dose levels (low, medium, and high) plus a vehicle control.
- Clinical Observations: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food consumption.
- Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Necropsy and Histopathology: Perform a full necropsy and histopathological examination of all major organs and tissues, with special attention to the nasal cavity.





Click to download full resolution via product page

Figure 2: Generalized workflow for preclinical to clinical development.



# Considerations for Intranasal Administration in Animals

- Device Selection: Use a specialized device that can deliver a precise and consistent dose to the nasal cavity of the animal.
- Anesthesia: Light anesthesia may be required to immobilize the animal during dosing to ensure accurate administration.
- Nasal Histopathology: Thorough histopathological examination of the nasal turbinates is crucial in toxicology studies to assess for any local irritation or damage.
- Species Differences: The anatomy and physiology of the nasal cavity vary between species, which can affect drug absorption and distribution.[7] These differences should be considered when extrapolating results to humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dauntless Pharmaceuticals Announces Positive Data from Phase 1 Study Investigating Octreotide Formulation for Intranasal Delivery [prnewswire.com]
- 2. Dauntless Pharmaceuticals Announces Initiation of Phase 1 Clinical Trial of Octreotide Formulation for Intranasal Delivery [prnewswire.com]
- 3. Intranasal octreotide Dauntless Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. prisysbiotech.com [prisysbiotech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for DP1038 (Intranasal Octreotide Acetate) in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15583531#j1038-dosage-for-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com